molecular formula C6H11ClO2 B15126740 n-Pentyl-d11 chloroformate

n-Pentyl-d11 chloroformate

Cat. No.: B15126740
M. Wt: 161.67 g/mol
InChI Key: XHRRYUDVWPPWIP-GILSBCIXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Pentyl-d11 chloroformate typically involves the reaction of n-pentanol-d11 with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction can be represented as:

C5D11OH+COCl2C5D11OCOCl+HCl\text{C}_5\text{D}_{11}\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{D}_{11}\text{OCOCl} + \text{HCl} C5​D11​OH+COCl2​→C5​D11​OCOCl+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical stability of the compound .

Chemical Reactions Analysis

Types of Reactions

n-Pentyl-d11 chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It can hydrolyze in the presence of water to form n-pentanol-d11 and carbon dioxide.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols.

    Catalysts: Acid or base catalysts can be used to facilitate reactions.

    Solvents: Organic solvents like dichloromethane or toluene are commonly used.

Major Products Formed

    Substituted Products: Depending on the nucleophile used.

    Esters: When reacted with alcohols.

    n-Pentanol-d11: Upon hydrolysis

Scientific Research Applications

n-Pentyl-d11 chloroformate is widely used in scientific research, including:

    Analytical Chemistry: As a derivatizing agent in mass spectrometry.

    Biological Studies: To trace metabolic pathways.

    Pharmaceutical Research: In the synthesis of labeled compounds for drug development.

    Industrial Applications: As a reagent in the synthesis of various chemicals

Mechanism of Action

The mechanism of action of n-Pentyl-d11 chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The deuterium labeling allows for precise tracking and analysis in mass spectrometry, providing insights into molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

    n-Pentyl chloroformate: The non-deuterated version.

    n-Butyl-d11 chloroformate: A similar compound with a shorter carbon chain.

    n-Hexyl-d11 chloroformate: A similar compound with a longer carbon chain.

Uniqueness

n-Pentyl-d11 chloroformate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Its specific isotopic composition makes it particularly valuable in research applications where precise tracking and quantification are required .

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

161.67 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate

InChI

InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

XHRRYUDVWPPWIP-GILSBCIXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl

Canonical SMILES

CCCCCOC(=O)Cl

Origin of Product

United States

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